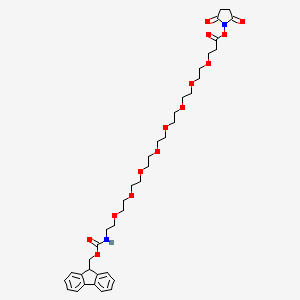

Fmoc-PEG8-NHS 酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-PEG8-NHS ester is a PEG linker containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

Fmoc-PEG8-NHS ester is a high-quality, bifunctional crosslinking reagent widely utilized in pharmaceutical research and development . This versatile compound features two distinct functional groups: an Fmoc (9-fluorenylmethoxycarbonyl) group at one end and an NHS (N-hydroxysuccinimide) ester at the other .Molecular Structure Analysis

The molecular formula of Fmoc-PEG8-NHS ester is C38H52N2O14 . It has a molecular weight of 760.8 g/mol .Chemical Reactions Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis

Fmoc-PEG8-NHS ester is a colorless to light yellow liquid . It is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .科学研究应用

Protein Labeling

Fmoc-PEG8-NHS ester: is widely used in the labeling of proteins. The NHS ester group reacts specifically with primary amines (-NH2) found in the side chains of lysine residues or the N-termini of proteins, forming stable amide bonds . This reaction is pivotal for creating labeled proteins for subsequent detection or purification in biochemical assays.

Drug Delivery Systems

The hydrophilic nature of the PEG spacer in Fmoc-PEG8-NHS ester makes it an excellent choice for developing drug delivery systems . By increasing the water solubility of hydrophobic drugs, it enhances their bioavailability and circulation time in the body, which is crucial for effective therapeutic action.

Bioconjugation Techniques

Fmoc-PEG8-NHS ester: serves as a versatile linker in bioconjugation techniques . It allows for the attachment of various functional groups to biomolecules, which is essential for creating conjugates used in diagnostic assays, targeted therapy, and biomedical research.

Nanotechnology

In nanotechnology, Fmoc-PEG8-NHS ester is utilized to modify the surface of nanoparticles . This modification can improve the stability and biocompatibility of nanoparticles, making them suitable for medical imaging, drug delivery, and as probes in biological systems.

Cell Culture

This compound is also instrumental in cell culture applications . It can be used to modify culture surfaces to enhance cell attachment and growth, or to conjugate peptides that influence cell behavior, which is beneficial for tissue engineering and regenerative medicine.

Synthesis of Graft Polymers

Fmoc-PEG8-NHS ester: is used in the synthesis of graft polymers . These polymers have a backbone with side chains (or grafts) that can be tailored for specific functions, such as creating responsive materials or scaffolds for tissue engineering.

作用机制

Fmoc-PEG8-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

安全和危害

Fmoc-PEG8-NHS ester is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Personal protective equipment such as NIOSH/MSHA-approved respirator, chemical-resistant rubber gloves, and chemical safety goggles should be used .

未来方向

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N2O14/c41-35-9-10-36(42)40(35)54-37(43)11-13-45-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-46-14-12-39-38(44)53-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,39,44) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSAHSNOOQLQOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N2O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-PEG8-NHS ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)